2-Methylsulfanylpyrido[4,3-d]pyrimidine
Overview
Description
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been reported to target a broad range of proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and apoptosis.
Mode of Action
This can lead to changes in the downstream signaling pathways, affecting cellular processes such as cell growth and apoptosis .
Biochemical Pathways
Based on the targets of related compounds, it can be inferred that it may affect pathways related to cell growth, proliferation, and apoptosis . These include the PI3K/AKT/mTOR pathway, MAPK/ERK pathway, and the JAK/STAT pathway among others .
Pharmacokinetics
It has been suggested that it has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.45, suggesting it may have good bioavailability . More detailed studies are needed to fully understand its pharmacokinetic properties.
Result of Action
Based on the known targets of related compounds, it can be inferred that it may have effects on cell growth, proliferation, and apoptosis .
Biochemical Analysis
Biochemical Properties
Pyrido[4,3-d]pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the effective synthetic routes for 2-Methylsulfanylpyrido[4,3-d]pyrimidine involves the palladium-catalyzed cross-coupling reaction. This method starts with the corresponding 2-halogeno- and 2-methylsulfanyl-pyrido[2,3-d]pyrimidine . The reaction utilizes visible light as an alternative energy source, making it an environmentally friendly approach . The use of available starting materials, easy reaction conditions, and catalytic processes combined with high yields of products are the main outcomes of this method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be applied, focusing on high yield, low waste, and energy-efficient processes.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated pyrido[4,3-d]pyrimidine.
Substitution: Various substituted pyrido[4,3-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Methylsulfanylpyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Halogeno-pyrido[2,3-d]pyrimidine
- 2-Methylsulfanyl-pyrido[2,3-d]pyrimidine
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Uniqueness
2-Methylsulfanylpyrido[4,3-d]pyrimidine stands out due to its unique methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
2-methylsulfanylpyrido[4,3-d]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c1-12-8-10-5-6-4-9-3-2-7(6)11-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJONNQKXXWJNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=NC=CC2=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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